7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure that includes a methyl group and a trifluoromethyl group, which are known to enhance its chemical properties and potential biological activities. The molecular formula for this compound is , and it is classified as a nitrogen-containing heteroaromatic compound.
The synthesis and characterization of 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be traced to various studies focusing on the development of imidazo[1,2-a]pyridine derivatives. These studies often explore novel synthetic routes and their applications in medicinal chemistry, particularly in drug discovery for anti-inflammatory and anti-cancer agents .
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine falls under the classification of:
The synthesis of 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine has been achieved through various methods, including:
The typical synthetic route involves the following steps:
The use of deuterium labeling experiments has also been employed to elucidate the mechanism of cyclization and confirm product formation .
The molecular structure of 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine features:
Key structural data includes:
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine participates in various chemical reactions, including:
Research indicates that these reactions can be facilitated under mild conditions, often leading to high yields of functionalized derivatives. The stability imparted by the trifluoromethyl group is significant for maintaining structural integrity during reactions .
The mechanism of action for compounds like 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine often involves:
Studies have shown that derivatives from this class exhibit potential anti-inflammatory and anti-cancer properties, likely due to their ability to inhibit specific enzymes involved in these pathways . Computational models have been employed to predict binding affinities and interactions with biological targets.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine has garnered attention in scientific research due to its:
Research continues into expanding its applications within medicinal chemistry and materials science, highlighting its versatility as a building block for novel drug candidates .
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure with bridgehead nitrogen. First synthesized in the late 19th century, this core gained prominence in the 1980s with the development of zolpidem (a GABAA agonist for insomnia) and zolimidine (a gastroprotective agent). The scaffold’s versatility stems from its capacity for structural diversification at C2, C3, C6, and C7 positions, enabling fine-tuning of pharmacological profiles. Notable derivatives include alpidem (anxiolytic), minodronic acid (anti-osteoporosis), and olprinone (cardiotonic), which exploit the scaffold’s ability to engage diverse biological targets like kinases, GPCRs, and ion channels [7] [9].
Recent drug discovery efforts have intensified due to the scaffold’s balanced physicochemical properties, metabolic stability, and high bioavailability. Ponatinib, an FDA-approved BCR-ABL inhibitor for leukemia, exemplifies its application in oncology, while gandotinib (JAK2 inhibitor, Phase II) highlights ongoing clinical interest. The scaffold’s synthetic accessibility via Groebke-Blackburn-Bienaymé multicomponent reactions or transition-metal-catalyzed C–H functionalization further accelerates drug development [7] [9].
Table 1: Marketed Drugs and Clinical Candidates Featuring Imidazo[1,2-a]pyridine Core
Compound | Therapeutic Area | Biological Target | Key Structural Features |
---|---|---|---|
Zolpidem | Insomnia | GABAA receptor | 2-Methyl-6-phenylimidazo[1,2-a]pyridine |
Minodronic acid | Osteoporosis | Osteoclast ATPase | 3-Pyridyl-N-methylimidazo[1,2-a]pyridine |
Ponatinib | Chronic myeloid leukemia | BCR-ABL kinase | 7-Methyl-2-trifluoromethyl variant |
Gandotinib (LY-2784544) | Myeloproliferative disorders | JAK2 kinase | 7-Trifluoromethyl-3-aminopyrazole derivative |
The trifluoromethyl (CF₃) group is a critical pharmacophore in modern drug design due to its profound influence on molecular properties. Its strong electron-withdrawing nature (σI = 0.43, σR = 0.09) enhances metabolic stability by resisting oxidative degradation, while its high lipophilicity (π = 0.88) improves membrane permeability. The CF₃ group also enhances binding affinity through hydrophobic interactions and fluorine-specific effects like dipole-dipole interactions [5].
In imidazo[1,2-a]pyridines, CF₃ at C2 significantly alters electronic distribution. Nuclear magnetic resonance (NMR) studies reveal downfield shifts of C3 protons (δ = 8.63 ppm in DMSO-d6), indicating electron deficiency that facilitates nucleophilic attacks at this position. This electronic perturbation is exploited in kinase inhibitors where the CF₃ group engages in orthogonal dipole-dipole interactions with backbone carbonyls in ATP-binding sites. For example, 2-trifluoromethylimidazo[1,2-a]pyridines show 10–100-fold enhanced PI3Kα inhibition (IC50 = 0.5–5 nM) compared to methyl analogs [5] [7].
Table 2: Impact of C2-Trifluoromethyl Group on Key Molecular Properties
Property | 2-Methyl Derivative | 2-Trifluoromethyl Derivative | Change (%) |
---|---|---|---|
LogP (Octanol-water) | 1.8 | 2.6 | +44% |
Metabolic stability (t₁/₂) | 12 min | 45 min | +275% |
PI3Kα IC50 | 50 nM | 0.8 nM | 62.5-fold ↓ |
Plasma protein binding | 65% | 92% | +27% |
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 73221-15-5; MW: 200.16 g/mol; MF: C₉H₇F₃N₂) represents a strategically functionalized scaffold combining positional advantages. The 7-methyl group enhances electron density at N1/C2 positions, increasing susceptibility to electrophilic attacks while improving cellular uptake. Canonical SMILES (Cc1ccn2cc(C(F)(F)F)nc2c1) reveals planar geometry ideal for π-stacking in enzyme active sites [2] [4].
Commercial availability underscores synthetic feasibility: Fluorochem UK offers 95% pure material at £956/g, produced via one-pot condensation of 2-amino-4-picoline with 3-bromo-1,1,1-trifluoroacetone. Modifications at C3 are particularly facile, as demonstrated by Y(OTf)₃-catalyzed aza-Friedel-Crafts reactions (yields: 72–90%) with aldehydes and amines [2] [9]. This site tolerates diverse pharmacophores—benzoyl, morpholine, or aryl boronic acids—enabling rapid SAR exploration. Patent CN104370898A specifically claims 7-methyl-2-trifluoromethyl derivatives substituted at C3 with piperazine amides as potent anticancer agents (e.g., compound I-a inhibits liver cancer cells at IC50 = 0.8 μM) [6].
The scaffold’s drug-like properties are evidenced by calculated descriptors: cLogP = 2.6, TPSA = 25.3 Ų, 5 hydrogen bond acceptors, and 0 donors. Hazard profiling (GHS07: H302/H315/H319/H335) indicates moderate toxicity, typical for bioactive intermediates. These features collectively validate its “privileged” status for lead optimization [2] [4] [6].
Table 3: Positional Effects of Substituents on Imidazo[1,2-a]pyridine Bioactivity
Position | Substituent | Biological Consequence | Example Derivative Activity |
---|---|---|---|
C2 | CF₃ | ↑ Kinase inhibition, metabolic stability | PI3Kα IC50 = 0.8 nM [7] |
C3 | Carboxamide | ↑ Anticancer activity, solubility | HepG2 IC50 = 0.8 μM [6] |
C6 | Bromo | Enables Suzuki cross-coupling for biaryl pharmacophores | Antiproliferative EC50 = 2.1 μM [6] |
C7 | Methyl | ↑ Electron density, cellular permeability, synthetic diversification | LogP enhancement +0.8 [2] |
Structure of Core Scaffold:
CF₃ │ │ 6 ──N╲ N │ ╲ ╱│ 7 ──C─CH₃ C │ │ ╱ ╲│ 8 ──N╱ C │ │
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (Numbering based on IUPAC)
Listed Compounds in Article:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: